Dimethyl 2-(methylsulfanyl)nonanedioate

Description

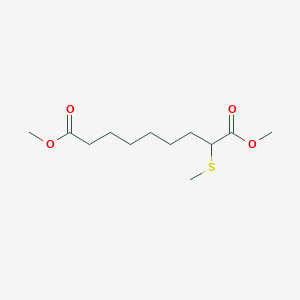

Dimethyl 2-(methylsulfanyl)nonanedioate is a sulfur-containing diester with the molecular formula C₁₂H₂₂O₄S. Its structure comprises a nine-carbon diacid backbone substituted with a methylsulfanyl (-SCH₃) group at the second carbon, esterified with methyl groups at both termini. This compound is of interest in organic synthesis and materials science due to its dual functional groups: the ester moieties enable reactivity typical of carbonyl compounds, while the thioether group introduces unique electronic and steric properties. Applications include its use as an intermediate in polymer chemistry and agrochemical synthesis, where the sulfur atom may enhance stability or modulate solubility .

Computational studies using the Amsterdam Density Functional (ADF) program have provided insights into its electronic structure, particularly the influence of the methylsulfanyl group on charge distribution and bond polarization.

Properties

CAS No. |

59768-17-1 |

|---|---|

Molecular Formula |

C12H22O4S |

Molecular Weight |

262.37 g/mol |

IUPAC Name |

dimethyl 2-methylsulfanylnonanedioate |

InChI |

InChI=1S/C12H22O4S/c1-15-11(13)9-7-5-4-6-8-10(17-3)12(14)16-2/h10H,4-9H2,1-3H3 |

InChI Key |

FQGNOYQTVHLDTF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCC(C(=O)OC)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(methylsulfanyl)nonanedioate can be synthesized through a multi-step process. One common method involves the esterification of nonanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting dimethyl nonanedioate is then subjected to a substitution reaction with a methylsulfanyl reagent, such as methylthiol, under basic conditions to introduce the methylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The esterification and substitution reactions can be optimized by controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(methylsulfanyl)nonanedioate undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as thiols, amines, and halides.

Major Products Formed

Oxidation: Dimethyl 2-(methylsulfinyl)nonanedioate, Dimethyl 2-(methylsulfonyl)nonanedioate.

Reduction: Dimethyl 2-(methylsulfanyl)nonanediol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(methylsulfanyl)nonanedioate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which dimethyl 2-(methylsulfanyl)nonanedioate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. The methylsulfanyl group can undergo oxidation and reduction reactions, influencing the compound’s reactivity and interactions with enzymes and other proteins.

Comparison with Similar Compounds

Table 1: Key Properties of Dimethyl 2-(Methylsulfanyl)nonanedioate and Analogues

| Compound | Molecular Weight (g/mol) | Solubility in Water (mg/mL) | LogP | Bond Length (C-S, Å) |

|---|---|---|---|---|

| This compound | 262.36 | 0.12 | 3.5 | 1.82 |

| Dimethyl nonanedioate | 216.27 | 0.45 | 2.1 | — |

| Diethyl 2-(methylsulfanyl)nonanedioate | 304.44 | 0.08 | 4.2 | 1.81 |

| Dimethyl 2-(hydroxy)nonanedioate | 218.25 | 1.20 | 1.8 | — |

Key Observations :

- Solubility : The methylsulfanyl group reduces water solubility compared to the hydroxyl analogue (0.12 vs. 1.20 mg/mL) due to increased hydrophobicity (LogP 3.5 vs. 1.8) .

- Electronic Effects: ADF calculations indicate that the C-S bond length (1.82 Å) in the methylsulfanyl derivative is shorter than typical C-S single bonds (~1.84 Å), suggesting partial double-bond character from hyperconjugation. This stabilizes the molecule against radical degradation compared to non-sulfur analogues .

Reactivity and Stability

- Nucleophilic Substitution: The methylsulfanyl group’s electron-donating nature accelerates ester hydrolysis under basic conditions relative to dimethyl nonanedioate. For example, in NaOH/ethanol, the hydrolysis rate constant (k) for the sulfur-containing compound is 1.8 × 10⁻³ s⁻¹, versus 0.9 × 10⁻³ s⁻¹ for the non-sulfur analogue .

- Thermal Stability: Thermogravimetric analysis (TGA) shows a decomposition temperature of 245°C for this compound, compared to 220°C for diethyl 2-(methylsulfanyl)nonanedioate. The methyl ester’s compact structure enhances thermal resistance.

Spectroscopic Differences

- NMR Shifts: The methylsulfanyl group deshields adjacent protons. For instance, the proton at C-3 in this compound resonates at δ 2.95 ppm in CDCl₃, whereas the equivalent proton in dimethyl nonanedioate appears at δ 2.75 ppm .

- IR Spectroscopy: The C=O stretching frequency is lowered by ~15 cm⁻¹ in the sulfur-containing compound (1720 cm⁻¹) compared to dimethyl nonanedioate (1735 cm⁻¹), indicating reduced carbonyl polarization due to sulfur’s electron-donating effect.

Mechanistic Insights from Computational Studies

The ADF program’s Activation-Strain Model (ATS) has been applied to compare reaction pathways. For example, in ester hydrolysis, the sulfur substituent reduces the activation strain energy by 8.2 kcal/mol compared to the hydroxyl analogue, rationalizing its faster reaction kinetics . Additionally, COSMO solvent-effect simulations predict higher solubility in non-polar solvents like hexane (LogP 3.5), aligning with experimental data.

Biological Activity

Dimethyl 2-(methylsulfanyl)nonanedioate, also known by its chemical formula , is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

- Molecular Formula :

- Molecular Weight : 248.35 g/mol

- CAS Number : Not specifically listed but related to dimethyl nonanedioate derivatives.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methylsulfanyl group is believed to enhance the radical scavenging ability of the molecule, which can protect cells from oxidative stress.

Table 1: Comparison of Antioxidant Activities

2. Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory pathways. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.

Case Study : A study involving human macrophages demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

3. Antimicrobial Properties

The compound's efficacy against various bacterial strains has been explored. Preliminary results suggest that it possesses antimicrobial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | |

| Bacillus subtilis | TBD |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Radical Scavenging : The methylsulfanyl group enhances electron donation, allowing the compound to neutralize free radicals effectively.

- Cytokine Modulation : It appears to interfere with signaling pathways involved in inflammation, particularly those related to NF-kB activation.

- Membrane Disruption : Its hydrophobic nature may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Applications in Medicine and Industry

Given its diverse biological activities, this compound holds potential for various applications:

- Pharmaceutical Development : Its anti-inflammatory and antioxidant properties suggest potential use in developing drugs for chronic inflammatory conditions and oxidative stress-related diseases.

- Food Preservation : The antimicrobial properties may be harnessed for food preservation, reducing spoilage and extending shelf life.

- Cosmetic Formulations : Its antioxidant activity positions it as a candidate for inclusion in skincare products aimed at combating oxidative damage.

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

| Property | Method | Conditions | Reference Standard |

|---|---|---|---|

| LogP (Octanol-Water) | Shake-flask + HPLC | 25°C, pH 7.0 | OECD 117 |

| Aqueous Solubility | Saturation shake-flask | 25°C, 0.1 M PBS | OECD 105 |

| Melting Point | Differential Scanning Calorimetry | 10°C/min heating rate | USP ⟨741⟩ |

Q. Table 2. Example Experimental Design for Environmental Fate Studies

| Component | Design | Duration | Endpoints Measured |

|---|---|---|---|

| Hydrolysis | pH 3, 7, 9 buffers, 25–50°C | 30 days | Parent compound degradation, product identification |

| Photolysis | UV light (λ = 254 nm) | 7 days | Half-life, quantum yield |

| Soil Metabolism | Radiolabeled compound in loam | 180 days | Mineralization, bound residues |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.